molecular formula C23H25N7O4 B3748673 5-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

5-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

Cat. No.: B3748673
M. Wt: 463.5 g/mol
InChI Key: AFDMSFGBBAKFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that has garnered attention in various fields of scientific research. This compound is notable for its unique structure, which includes a benzodioxole moiety, a piperazine ring, and a triazole ring, making it a subject of interest for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole group . The reaction conditions often include the use of palladium chloride (PdCl2), xantphos, and cesium carbonate (Cs2CO3) in a solvent such as 1,4-dioxane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 5-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cell lines . The compound’s structure allows it to interact with microtubules, thereby disrupting cell division and promoting cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE stands out due to its combination of a benzodioxole moiety, a piperazine ring, and a triazole ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

5-[[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl]amino]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O4/c24-22(32)21-23(27-30(26-21)17-4-2-1-3-5-17)25-20(31)14-29-10-8-28(9-11-29)13-16-6-7-18-19(12-16)34-15-33-18/h1-7,12H,8-11,13-15H2,(H2,24,32)(H,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDMSFGBBAKFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=NN(N=C4C(=O)N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
5-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
5-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
5-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
5-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
5-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.